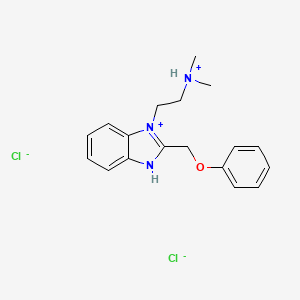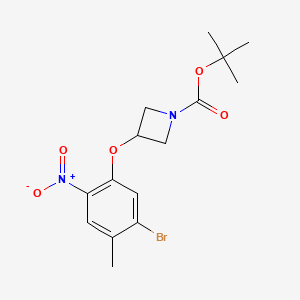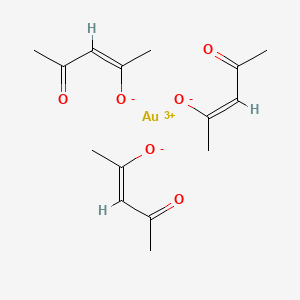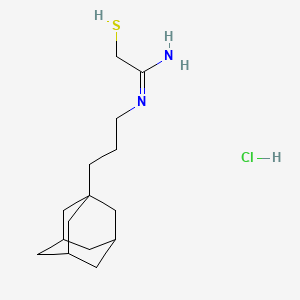![molecular formula C16H18F3NO3 B13733640 5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one CAS No. 136410-08-7](/img/structure/B13733640.png)
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one is a chemical compound with the molecular formula C16H18F3NO3 It is known for its unique structure, which includes a pyrrolidinone ring substituted with a butoxy group and a trifluoromethylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Butoxy Group: The butoxy group is introduced via an alkylation reaction using butyl bromide or a similar reagent.
Attachment of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is attached through an acylation reaction using 3-(trifluoromethyl)benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The pyrrolidinone ring may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one: The compound itself.
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-thione: A similar compound with a sulfur atom replacing the oxygen in the pyrrolidinone ring.
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-amine: A compound with an amine group instead of the carbonyl group in the pyrrolidinone ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Número CAS |
136410-08-7 |
|---|---|
Fórmula molecular |
C16H18F3NO3 |
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
5-butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H18F3NO3/c1-2-3-9-23-14-8-7-13(21)20(14)15(22)11-5-4-6-12(10-11)16(17,18)19/h4-6,10,14H,2-3,7-9H2,1H3 |
Clave InChI |
NRPSDTLAHJVKTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1CCC(=O)N1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)




![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)

